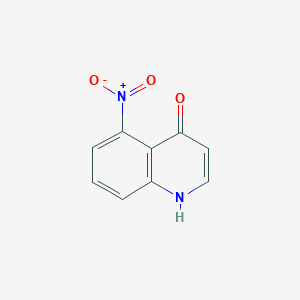

5-Nitroquinolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

5-nitro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-5-10-6-2-1-3-7(9(6)8)11(13)14/h1-5H,(H,10,12) |

InChI Key |

BVZBDPJGFIMXLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Nitroquinolin 4 Ol and Its Analogs

Strategies for Quinoline (B57606) Nucleus Construction and Nitration

The formation of the 5-Nitroquinolin-4-ol core can be approached in two primary ways: constructing the quinoline ring system first and then introducing the nitro group, or building the ring from a precursor already containing a nitro group.

Nitration of Hydroxyquinoline Precursors

The direct nitration of a pre-formed 4-hydroxyquinoline (B1666331) (quinolin-4-one) ring system is a straightforward approach to this compound. Electrophilic aromatic substitution on the quinoline ring is heavily influenced by the reaction conditions, particularly the acidity. In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion. This strongly deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs on the carbocyclic (benzene) ring. stackexchange.com

Kinetic studies on quinoline itself show that nitration with nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). stackexchange.com This is because the protonated species is attacked, and substitution must proceed through a doubly charged intermediate, which is significantly slower than nitration on a comparable system like naphthalene. stackexchange.com For a 4-quinolone precursor, the activating, ortho-para directing hydroxyl group (in the phenol-like tautomer) and the deactivating effect of the protonated heterocyclic nitrogen compete. The nitration of quinoline 1-oxide can give predominantly the 4-nitro derivative at higher temperatures, while lower temperatures and higher acidity favor the formation of 5- and 8-nitro isomers via the protonated cation. rsc.org By analogy, the nitration of 4-hydroxyquinoline is expected to introduce the nitro group at the C5 and C7 positions of the benzene (B151609) ring.

| Reaction | Reagents | Typical Products | Key Feature |

| Nitration of Quinoline | HNO₃, H₂SO₄ | 5-Nitroquinoline, 8-Nitroquinoline | Substitution occurs on the benzene ring due to deactivation of the protonated pyridine ring. stackexchange.com |

| Nitration of Quinoline 1-Oxide | HNO₃, H₂SO₄ | 4-Nitro-, 5-Nitro-, and 8-Nitroquinoline 1-oxide | Product distribution is dependent on temperature and acidity. rsc.org |

Cyclization Reactions Involving Nitroanilines

Building the quinoline ring from a substituted aniline (B41778) is a more regioselective and widely used strategy. Classic named reactions such as the Conrad-Limpach and Gould-Jacobs syntheses are particularly effective for creating the 4-hydroxyquinoline scaffold. nih.govmdpi.com

Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction proceeds in two stages: initial formation of a β-aminoacrylate at lower temperatures, followed by thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.org Using 3-nitroaniline (B104315) as the starting material, it condenses with a β-ketoester like ethyl acetoacetate. The subsequent high-temperature cyclization proceeds regioselectively to furnish 5-nitro-2-methylquinolin-4-ol. The use of high-boiling inert solvents such as mineral oil or diphenyl ether can significantly improve the yields of the cyclization step. nih.gov

Gould-Jacobs Reaction: This reaction provides access to 4-hydroxyquinolines that are substituted with a carboxylic acid ester at the 3-position. It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). wikipedia.org The resulting intermediate is then cyclized thermally to give an ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent saponification of the ester to a carboxylic acid, followed by thermal decarboxylation, yields the 4-hydroxyquinoline. mdpi.comwikipedia.org When 3-nitroaniline is used as the substrate, this sequence provides a reliable route to this compound. Microwave-assisted heating has been shown to dramatically shorten reaction times and improve yields for the high-temperature cyclization step. ablelab.eu

| Named Reaction | Aniline Precursor | Co-reactant | Product Type |

| Conrad-Limpach Synthesis | 3-Nitroaniline | β-Ketoester (e.g., Ethyl acetoacetate) | 5-Nitro-4-hydroxyquinoline wikipedia.orgjptcp.com |

| Gould-Jacobs Reaction | 3-Nitroaniline | Diethyl ethoxymethylenemalonate (EMME) | Ethyl 5-nitro-4-hydroxyquinoline-3-carboxylate mdpi.comwikipedia.org |

Precision Functional Group Interconversions on the Quinoline Ring System

Once the this compound scaffold is synthesized, its functional groups offer numerous handles for further chemical modification. The hydroxyl and nitro groups can be independently or concertedly manipulated to generate a diverse library of analogs.

Regioselective Introduction and Modification of Hydroxyl Functionality

The 4-hydroxyl group of the quinolone is a versatile functional handle. One of the most important transformations is its conversion to a 4-chloroquinoline. This is typically achieved by treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). acs.org The resulting 4-chloro-5-nitroquinoline (B1354559) is a highly valuable intermediate because the chloro group serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org

The electron-deficient nature of the quinoline ring, further enhanced by the 5-nitro group, makes the C4 position highly susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functionalities, including:

Amines: Reaction with primary or secondary amines displaces the chloride to form 4-aminoquinoline (B48711) derivatives. nih.gov

Phenols and Alcohols: Alkoxides and phenoxides react to yield 4-alkoxy and 4-aryloxy ethers, respectively. acs.orggoogle.com

Thiols: Thiolates can be used to introduce sulfur-based functional groups.

Furthermore, the 4-hydroxyl group can undergo direct O-alkylation or O-acylation under appropriate basic conditions, providing another avenue for derivatization without proceeding through the chloro intermediate.

Strategic Manipulations of the Nitro Group for Derivatization

The nitro group is not merely a static substituent; it is a key functional group that can be strategically transformed to enable further derivatization.

Reduction to an Amino Group: The most common and useful transformation of the nitro group is its reduction to a primary amine. This conversion fundamentally alters the electronic properties of the ring, transforming the electron-withdrawing nitro group into a strongly electron-donating amino group. A variety of reducing agents can accomplish this transformation, from classic methods like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation, to more modern procedures. For example, a highly efficient reduction of 5-nitroquinoline to 5-aminoquinoline (B19350) has been reported using CuO with hydrazine (B178648) monohydrate as a hydrogen source, achieving 100% conversion in minutes under mild conditions. acs.org Another method employs sodium dithionite (B78146) in an alkaline environment. researchgate.net

The resulting 5-amino-4-quinolone is a crucial intermediate. The amino group can be further derivatized through:

Acylation to form amides.

N-arylation or N-alkylation, for instance, via Buchwald-Hartwig cross-coupling reactions. nih.govnih.gov

Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide array of substituents.

The Nitro Group as an Activating Group or Leaving Group: The strong electron-withdrawing nature of the nitro group powerfully activates the quinoline ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org While the nitro group itself can be displaced, it is more common for it to activate a leaving group (like a halide) at an ortho or para position. masterorganicchemistry.com In more advanced applications, particularly in highly activated systems, the nitro group can participate in cine-substitution, where a nucleophile attacks the carbon adjacent to the nitro-substituted carbon, resulting in the elimination of nitrous acid. nih.gov

Advanced Derivatization Approaches for this compound

Beyond the fundamental functional group interconversions, modern synthetic methods offer powerful tools for the advanced derivatization of the this compound scaffold and its analogs. These methods allow for the precise installation of complex substituents, often with high efficiency and atom economy.

Cross-Coupling Reactions: The 5-amino-4-quinolone intermediate, after conversion to a halide or triflate, can be a substrate for various palladium-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups to the quinoline core. As previously mentioned, the amino group itself can be arylated using Buchwald-Hartwig amination. nih.govnih.gov

C-H Functionalization: Direct C-H activation and functionalization represent a state-of-the-art strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov For the quinoline system, C-H functionalization can be directed to various positions. The nitro group itself can serve as a directing group for ortho-C-H activation, enabling regioselective arylations and alkylations. rsc.org Additionally, after reduction to the 5-amino group, this functionality can direct C-H activation to the C6 position. These cutting-edge techniques open up new avenues for creating novel this compound analogs with precisely tailored structures.

Synthesis of Novel Phosphoramidate (B1195095) Derivatives

Phosphoramidates, compounds featuring a phosphorus-nitrogen bond, are of significant interest due to their diverse biological activities. The synthesis of phosphoramidate derivatives from hydroxyl-containing heteroaromatics like this compound typically involves the reaction of the hydroxyl group with a suitable phosphorylating agent.

A common synthetic strategy is analogous to the one employed for its isomer, 5-nitroquinolin-8-ol. tandfonline.com This method involves a one-pot, in-situ process where this compound is first treated with a base, such as triethylamine (B128534) (TEA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding alkoxide. This nucleophilic intermediate is then reacted with a substituted phosphorodichloridate (e.g., 4-nitrophenyl phosphorodichloridate) at reduced temperatures. Subsequent addition of a primary or secondary amine leads to the displacement of the second chloride, yielding the final phosphoramidate derivative. tandfonline.comtandfonline.com The reaction is carefully monitored by thin-layer chromatography (TLC) to ensure completion. tandfonline.com This modular approach allows for the introduction of a wide variety of amino substituents, enabling the creation of a library of novel compounds for further investigation. tandfonline.comtandfonline.comresearchgate.net

Table 1: Representative Reaction Scheme for Phosphoramidate Synthesis

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | This compound, Aryl/Alkyl Phosphorodichloridate | Triethylamine (TEA), Tetrahydrofuran (THF), 0-10°C | Intermediate Phosphorochloridate |

| 2 | Intermediate Phosphorochloridate, Primary/Secondary Amine | Stirring at reflux (e.g., 60-65°C) | Final Phosphoramidate Derivative |

C-C Coupling Reactions for Structural Diversification

Carbon-carbon (C-C) bond-forming reactions are fundamental in organic synthesis for building molecular complexity. catalysis.blog Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for the structural diversification of aromatic and heteroaromatic systems. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst and a suitable ligand. nih.gov

For this compound to participate in such reactions, it must first be converted into a suitable coupling partner. This usually involves the introduction of a halogen (e.g., Br, I) at a specific position on the quinoline ring, which can then act as the electrophilic component. The strongly electron-withdrawing nitro group at the C5 position activates the ring system, potentially influencing the regioselectivity of halogenation and the subsequent coupling reaction.

The general mechanism for these cross-coupling reactions proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the functionalized nitroquinoline. wikipedia.org

Transmetalation: The organic group from the organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center. wikipedia.orgtamu.edu

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active palladium(0) catalyst. wikipedia.org

By selecting different coupling partners, a vast array of aryl, heteroaryl, or alkyl groups can be introduced onto the this compound scaffold.

Table 2: Common C-C Cross-Coupling Reactions for Heteroaromatic Diversification

| Reaction Name | Nucleophile (R'-M) | Electrophile (Het-X) | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Aryl/Heteroaryl Halide or Triflate | Mild conditions, high functional group tolerance, commercially available reagents. |

| Stille Coupling | Organotin compound (organostannane) | Aryl/Heteroaryl Halide or Triflate | Tolerant of many functional groups, but tin byproducts can be toxic. tamu.edu |

| Negishi Coupling | Organozinc compound | Aryl/Heteroaryl Halide or Triflate | Highly reactive nucleophiles, good for complex syntheses. |

| Heck Coupling | Alkene | Aryl/Heteroaryl Halide or Triflate | Forms a new carbon-carbon bond at the vinylic position of the alkene. |

Investigations into Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the functionalization of electron-deficient aromatic rings, such as nitroarenes, by formally substituting a hydrogen atom. wikipedia.orgorganic-chemistry.org This reaction avoids the need for pre-functionalization (e.g., halogenation) required in traditional cross-coupling reactions. The VNS reaction involves the addition of a nucleophile (typically a carbanion) that carries a leaving group at the nucleophilic center. organic-chemistry.org

In nitro-substituted quinolines, the VNS reaction proceeds with high regioselectivity. For 5-nitroquinoline, the reaction occurs predominantly at the C6 position, which is ortho to the electron-withdrawing nitro group. kuleuven.be This selectivity is driven by the ability of the nitro group to stabilize the intermediate Meisenheimer-like adduct. organic-chemistry.org

The mechanism proceeds in two main stages:

Nucleophilic Addition: A carbanion stabilized by an electron-withdrawing group and bearing a leaving group (e.g., from chloromethyl phenyl sulfone) adds to the electron-deficient quinoline ring, typically at the C6 position, to form a σ-adduct. organic-chemistry.orgkuleuven.be

β-Elimination: A base induces the elimination of HX (e.g., HCl) from the adduct, leading to the rearomatization of the ring and the formation of the substituted product. organic-chemistry.org

This methodology provides a direct route for the C-alkylation of the this compound core.

Targeted Amination and Alkylation Strategies

The introduction of amino and alkyl groups onto the this compound framework can be achieved through several targeted strategies, with VNS being a particularly effective method for direct functionalization.

Amination: Direct amination of the nitroquinoline core can be accomplished using VNS methodology. The reaction of a nitroquinoline with an aminating agent under basic conditions can lead to the introduction of an amino group at a position activated by the nitro group. nih.gov For instance, reacting this compound with nucleophiles like 9H-carbazole in the presence of a strong base could lead to amination at the C6 position. nih.gov An alternative, more traditional route involves the chemical reduction of the nitro group at C5 to an amino group using reagents like stannous chloride (SnCl₂), which provides a simple and high-yielding transformation to the corresponding 5-aminoquinolin-4-ol. nih.gov

Alkylation:

C-Alkylation: As discussed in the VNS section, the reaction of this compound with carbanions derived from CH-acids containing a leaving group (e.g., α-halosulfones or α-halonitriles) provides a direct pathway for introducing alkyl substituents onto the carbocyclic part of the quinoline ring, primarily at the C6 position. organic-chemistry.orgkuleuven.be

O-Alkylation: The hydroxyl group at the C4 position is nucleophilic and can be readily alkylated. Treatment of this compound with a base (e.g., NaH or K₂CO₃) to deprotonate the hydroxyl group, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), would yield the corresponding 4-alkoxy-5-nitroquinoline ether. This reaction is a standard Williamson ether synthesis applied to a heterocyclic alcohol.

State-of-the-Art Analytical and Spectroscopic Characterization Techniques in Synthetic Studies

The unambiguous structural elucidation of newly synthesized derivatives of this compound is paramount. A combination of modern spectroscopic techniques is employed to confirm the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D techniques)

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to one another. For a derivative of this compound, the aromatic protons would appear as distinct signals in the downfield region (typically δ 7.0-9.5 ppm). chemicalbook.comchemicalbook.com The electron-withdrawing nitro group at C5 will deshield adjacent protons (H6 and H8), shifting them further downfield, while the hydroxyl/alkoxy group at C4 will have a shielding or deshielding effect on neighboring protons (H2, H3) depending on tautomeric form and electronic effects. Coupling constants (J-values) between adjacent protons are critical for establishing their connectivity.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts are highly sensitive to the electronic environment. Carbons attached to the electronegative nitro group (C5) and oxygen atom (C4) would have characteristic chemical shifts.

2D NMR Techniques: For complex structures where ¹H and ¹³C spectra may be ambiguous, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, helping to map out the proton framework of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the entire molecular skeleton and confirming the position of substituents.

The tautomerism between the 4-ol form and the 4-oxo (quinolinone) form can also be investigated by NMR, as the chemical shifts of the ring protons and carbons, as well as the presence of either an O-H or N-H proton signal, would differ significantly between the two forms. nih.gov

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound Scaffold

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| H2, H3 | 7.0 - 8.5 | Proximity to nitrogen and C4-OH/OR group |

| H6 | 8.0 - 9.0 | ortho to -NO₂ group (strong deshielding) |

| H7, H8 | 7.5 - 8.8 | Part of benzene ring, H8 is peri to -NO₂ |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides crucial information about the functional groups present in a molecule. FT-IR and Raman spectroscopy are complementary techniques often used in tandem. tubitak.gov.tr

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, several characteristic absorption bands are expected. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. If the quinolinone tautomer is present, an N-H stretching band would also be observed in a similar region. The most prominent signals are the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which appear as two very strong bands around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. nih.gov Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring system appear in the 1650-1450 cm⁻¹ region. researchgate.nettubitak.gov.tr

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The symmetric stretching vibration of the nitro group often gives a strong Raman signal. The aromatic ring vibrations are also typically strong in the Raman spectrum, providing a complementary fingerprint to the FT-IR data. tubitak.gov.trpsu.edu

Analysis of the vibrational spectra of synthetic derivatives allows for the confirmation of successful transformations. For example, in the synthesis of phosphoramidates, the disappearance of the broad O-H band and the appearance of new bands corresponding to P=O and P-N bonds would confirm the reaction's success.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H / N-H | Stretch | 3200 - 3600 | Medium-Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| C=O (keto tautomer) | Stretch | 1650 - 1690 | Strong |

| C=C, C=N (ring) | Stretch | 1450 - 1650 | Medium-Strong |

| -NO₂ | Asymmetric Stretch | 1500 - 1550 | Very Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound and its analogs are dictated by the interplay of the quinoline scaffold and the electronic nature of its substituents. The quinoline ring system itself possesses a rich electronic structure, characterized by π→π* transitions. The introduction of a hydroxyl (-OH) group at the C4 position and a nitro (-NO₂) group at the C5 position significantly modulates these transitions.

The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms. This equilibrium is sensitive to solvent polarity and pH. The nitro group at the C5 position acts as a strong electron-withdrawing group, which is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-conjugated system and the possibility of intramolecular charge transfer (ICT) from the electron-rich quinoline ring to the nitro group.

While specific spectral data for this compound is not extensively reported, analysis of related compounds such as other nitroquinolines and nitrophenols can provide valuable insights. For instance, studies on nitro-substituted quinolines have shown that the position of the nitro group significantly influences the absorption spectra. bohrium.comresearchgate.net Generally, nitroaromatic compounds exhibit strong absorption bands in the UV-Vis region. The absorption spectra of nitrophenols, for example, show distinct peaks in the blue-to-UV region, with the exact position and intensity being sensitive to the relative positions of the nitro and hydroxyl groups, as well as the protonation state of the phenol. libretexts.org The deprotonated phenolate (B1203915) forms typically show a significant red shift compared to the protonated forms. libretexts.org

A similar behavior would be anticipated for this compound. In solution, it is expected to display absorption bands corresponding to the π→π* transitions of the bicyclic aromatic system, which are perturbed by the ICT character introduced by the nitro group. The solvent environment is expected to play a crucial role, with polar solvents likely stabilizing the charge-transfer excited state, leading to a red shift in the absorption maximum.

Table 1: Expected UV-Vis Absorption Characteristics of this compound in Different Solvents

| Solvent | Expected λmax (nm) Range | Predominant Transition Type | Expected Observations |

| Hexane (Non-polar) | 320-360 | π→π* (localized) | Sharper absorption bands, reflecting the enol form. |

| Ethanol (Polar, Protic) | 350-400 | π→π* with ICT character | Broader bands, potential red shift due to solvent stabilization of the excited state and H-bonding. |

| Aqueous (pH-dependent) | 360-420 (acidic to neutral) | π→π* with ICT character | Significant red shift upon deprotonation at higher pH due to the formation of the quinolinate anion, enhancing ICT. |

Fluorescence spectroscopy of quinoline derivatives is also highly dependent on substituent effects. While many quinolines are fluorescent, the presence of a nitro group often leads to fluorescence quenching. The nitro group can introduce non-radiative decay pathways, such as intersystem crossing, which compete with fluorescence emission. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. Any observed emission would likely be significantly red-shifted (large Stokes shift) compared to its absorption, a characteristic often associated with molecules exhibiting significant ICT upon excitation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of synthetic compounds like this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

For this compound (C₉H₆N₂O₃), the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 190.0378 u. HRMS analysis would aim to detect this ion with high mass accuracy (typically within 5 ppm), confirming the molecular formula.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides further structural information. The fragmentation of nitroaromatic compounds is well-characterized. Common fragmentation pathways for this compound would likely involve:

Loss of NO₂ : A characteristic fragmentation for nitroaromatics is the loss of the nitro group as a neutral radical (NO₂•, 46 u), leading to a fragment ion at m/z 144. This [M-NO₂]⁺ ion would correspond to the 4-hydroxyquinoline radical cation.

Loss of NO and CO : Sequential losses are also common. The molecular ion can lose NO (30 u) to give an ion at m/z 160, followed by the loss of carbon monoxide (CO, 28 u) from the heterocyclic ring, resulting in an ion at m/z 132.

Loss of HNO₂ : In some cases, particularly in the negative ion mode, the neutral loss of nitrous acid (HNO₂, 47 u) can be observed. nih.gov

Ring Fragmentation : The quinoline ring system itself can undergo fragmentation, leading to smaller charged species, although these are often less diagnostic than the initial losses of the functional groups.

Table 2: Predicted HRMS Data and Major Fragmentation Ions for this compound

| Ion Formula | Calculated m/z | Identity | Fragmentation Pathway |

| [C₉H₆N₂O₃]⁺ | 190.0378 | Molecular Ion [M]⁺ | - |

| [C₉H₆NO]⁺ | 144.0449 | [M-NO₂]⁺ | Loss of NO₂• |

| [C₉H₆NO₂]⁺ | 160.0399 | [M-NO]⁺ | Loss of NO• |

| [C₈H₆N]⁺ | 116.0497 | [M-NO-CO-O]⁺ or other pathways | Further fragmentation of the ring |

| [C₈H₄N]⁺ | 114.0344 | [M-NO₂-HCN]⁺ | Loss of HCN from [M-NO₂]⁺ |

The fragmentation of quinolone derivatives has been studied in the context of identifying metabolites and transformation products, where HRMS is crucial for elucidating the structures of unknown compounds. ub.edu The stable aromatic nature of the quinoline core often results in a prominent molecular ion peak in the mass spectrum. libretexts.org

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 5-nitroquinazolin-4(3H)-one and a co-crystal of 8-hydroxy-5-nitroquinoline, can provide a robust model for its expected solid-state conformation. bohrium.comresearchgate.net

The structure of this compound is expected to be largely planar due to the aromatic nature of the fused ring system. However, the nitro group may be slightly twisted out of the plane of the quinoline ring to minimize steric strain with the peri-hydrogen at the C6 position.

In the solid state, the tautomeric form (enol vs. keto) will be fixed. Based on related structures like 5-nitroquinazolin-4(3H)-one, the keto form (5-nitro-1H-quinolin-4-one) is likely to be the more stable tautomer in the crystal lattice. bohrium.com This is often due to the formation of strong intermolecular hydrogen bonds.

Key structural features anticipated for this compound in the solid state include:

Hydrogen Bonding : The N-H group of the quinolone ring and the C=O group are excellent hydrogen bond donors and acceptors, respectively. It is highly probable that these groups will participate in intermolecular hydrogen bonding, potentially forming centrosymmetric dimers or extended chains, which are common motifs in the crystal packing of such molecules. bohrium.com

Nitro Group Interactions : The oxygen atoms of the nitro group can act as weak hydrogen bond acceptors, further influencing the crystal packing.

Table 3: Predicted Crystallographic Parameters and Key Structural Features for this compound (based on analogs)

| Parameter | Expected Value/Feature | Basis of Prediction (Analog) |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules (5-nitroquinazolin-4(3H)-one). bohrium.com |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Frequent for achiral molecules forming H-bonded dimers (8-hydroxy-5-nitroquinoline co-crystal). researchgate.net |

| Tautomeric Form | Keto (5-nitro-1H-quinolin-4-one) | Stability and H-bonding potential (5-nitroquinazolin-4(3H)-one). bohrium.com |

| Key Intermolecular Interaction | N-H···O=C Hydrogen Bonding | Formation of dimers or chains (5-nitroquinazolin-4(3H)-one). bohrium.com |

| Nitro Group Orientation | Slightly twisted from the ring plane | Steric hindrance considerations. |

The precise determination of these structural parameters through SCXRD is fundamental for understanding the structure-property relationships of the compound and for rational drug design efforts involving this scaffold. researchgate.net

Theoretical and Computational Investigations on 5 Nitroquinolin 4 Ol

Advanced Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems. For 5-Nitroquinolin-4-ol, these computational methods provide profound insights that complement experimental findings.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are frequently employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. rsc.orgnih.gov For substituted quinoline (B57606) derivatives, the B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to be effective for optimizing geometries and studying tautomeric stability. nih.govresearchgate.net This level of theory is used to calculate the foundational electronic properties of this compound, providing the basis for further analysis of its reactivity.

Time-Dependent DFT (TD-DFT) extends the principles of DFT to excited states, allowing for the prediction of electronic absorption spectra. rsc.org This is crucial for understanding the photophysical properties of molecules and interpreting experimental UV-Vis spectra. By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can identify the nature of electronic transitions, such as π-to-π* transitions within the quinoline ring system, which are characteristic of such aromatic compounds. rsc.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. fiveable.mewikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic excitation. dntb.gov.ua

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol-like ring (specifically the oxygen atom of the hydroxyl group) and the π-system of the quinoline core. In contrast, the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring and significantly localized on the electron-withdrawing nitro group (-NO₂). This distribution is consistent with quantum chemical calculations performed on the isomeric compound 8-hydroxy-5-nitroquinoline, where the LUMO is localized on the nitrogen atoms of the nitro group and adjacent carbon atoms. researchgate.net This separation of FMOs facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound Illustrative data based on typical DFT calculations for similar quinoline derivatives.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -3.20 |

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge delocalization by quantifying the stabilization energy (E(2)) associated with hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electron density, thereby predicting sites for electrophilic and nucleophilic attack. dntb.gov.ua The MEP surface is colored according to its electrostatic potential value: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.net

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atoms of the nitro group, reflecting their high electron density and propensity to act as nucleophilic or hydrogen bond accepting sites. The oxygen of the hydroxyl group would also show a region of negative potential. Conversely, the most positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group, making it a prime site for nucleophilic attack or hydrogen bonding donation. The aromatic protons and the carbon atoms attached to the nitro group would also exhibit some degree of positive potential.

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a quantitative measure of the reactivity of specific atomic sites within a molecule. Derived from conceptual DFT, the Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.

Condensed Fukui functions are used to determine the reactivity of individual atoms:

fk+ : For nucleophilic attack (measures reactivity upon adding an electron). A higher value indicates a more favorable site for a nucleophile.

fk- : For electrophilic attack (measures reactivity upon removing an electron). A higher value indicates a more favorable site for an electrophile.

For this compound, the sites most susceptible to nucleophilic attack (highest fk+) are predicted to be the carbon atoms of the pyridine ring and the nitrogen atom of the nitro group. The sites most susceptible to electrophilic attack (highest fk-) are expected to be the oxygen atom of the hydroxyl group and carbon atoms in the benzene (B151609) ring portion of the quinoline scaffold.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as: χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as: η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as: ω = χ² / (2η).

These parameters provide a comprehensive understanding of the molecule's stability and reactivity profile. A high electrophilicity index for this compound, driven by the electron-withdrawing nitro group, would indicate its character as a strong electron acceptor in reactions.

Table 2: Calculated Global Reactivity Descriptors for this compound Illustrative data based on the HOMO/LUMO values in Table 1.

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 5.025 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.825 |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its molecular structure, specifically the presence of π-conjugated systems and electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.

Theoretical quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. These properties are quantified by the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. While specific computational studies focused exclusively on this compound are not extensively detailed in the surveyed literature, the methodology for such predictions is well-established for related heterocyclic compounds. The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH) on the quinoline framework suggests that this compound could exhibit notable NLO properties.

A typical computational approach would involve geometry optimization of the molecule followed by property calculations using a suitable functional and basis set. The results of such a hypothetical study would be presented in a format similar to the table below, providing a quantitative measure of the molecule's potential as an NLO material.

| Parameter | Description | Hypothetical Value (a.u.) |

|---|---|---|

| μ | Dipole Moment | Data not available |

| α | Linear Polarizability | Data not available |

| β | First Hyperpolarizability | Data not available |

| γ | Second Hyperpolarizability | Data not available |

Molecular Modeling and Dynamic Simulations

Molecular modeling and simulations provide a dynamic picture of a molecule's behavior, from its most stable shape to its interactions with its environment.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. The goal is to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface. This is achieved through energy minimization calculations, where the geometry of the molecule is systematically altered to find the arrangement with the lowest steric and electronic energy.

For this compound, conformational analysis would reveal the preferred orientation of the nitro and hydroxyl groups relative to the quinoline ring system. While the quinoline core is largely planar, rotations around the bonds connecting the substituent groups can lead to different conformers. Computational methods using molecular mechanics force fields or quantum mechanics would be employed to calculate the energy of these conformers and identify the most energetically favorable structure.

Molecular Dynamics (MD) Simulations for Exploring Conformational Space and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful method to observe the behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations, providing a detailed view of its conformational flexibility.

For this compound, an MD simulation would place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. mdpi.com These simulations can reveal how the molecule interacts with solvent molecules, which parts of the molecule are exposed to the solvent, and how its conformation changes over time. mdpi.comphyschemres.org Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand the molecule's compactness. researchgate.net This information is vital for understanding the molecule's solubility, stability, and how it might behave in a biological environment. mdpi.com

In Silico Screening and Rational Drug Design Methodologies

In silico techniques are integral to modern drug discovery, allowing for the rapid screening of compounds and the rational design of new therapeutic agents. nih.govbenthamdirect.comresearchgate.net Quinoline derivatives, as a class, are known for a wide range of biological activities, making them attractive scaffolds for drug design. tandfonline.comijprajournal.com

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target macromolecule). ijprajournal.com This method is crucial for identifying potential drug candidates by predicting if a compound will bind to a specific biological target.

The quinoline scaffold is a common feature in molecules designed to target various enzymes and receptors. nih.govmdpi.comrsc.org For instance, different quinoline derivatives have been studied as potential inhibitors for targets crucial in cancer and infectious diseases, such as:

DNA Gyrase and Topoisomerase: Enzymes essential for bacterial DNA replication. nih.govmdpi.com

Kinases: A large family of enzymes that regulate cellular processes and are common targets in cancer therapy. mdpi.comtandfonline.com

Dihydrofolate Reductase (DHFR): An enzyme involved in nucleotide synthesis, targeted by antimicrobial and anticancer drugs. nih.gov

While specific molecular docking studies focusing on this compound are not prominently reported, its structure suggests it could be investigated against these and other relevant biological targets.

Prediction of Ligand-Receptor Binding Modes and Affinities

Beyond predicting the binding pose, molecular docking algorithms also estimate the strength of the interaction, known as the binding affinity. ijprajournal.com This is often expressed as a scoring function or a calculated binding energy (e.g., in kcal/mol), where a lower value typically indicates a more stable and favorable interaction.

The analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the target's binding site. mdpi.com Understanding these binding modes is essential for rational drug design, as it allows chemists to modify the ligand's structure to enhance its binding affinity and selectivity for the target. benthamdirect.com

The results from a docking study of this compound against a hypothetical protein target would typically be summarized as shown in the illustrative table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| DNA Gyrase | Data not available | Data not available | Data not available |

| ATM Kinase | Data not available | Data not available | Data not available |

| Topoisomerase II | Data not available | Data not available | Data not available |

Virtual Screening Approaches for Identifying Potential Biological Targets

Virtual screening is a computational methodology extensively utilized in the early stages of drug discovery to efficiently search large libraries of small molecules and identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. In the context of this compound, virtual screening serves as a powerful tool to hypothesize its potential molecular targets and thereby elucidate its mechanisms of action for various observed biological activities. This approach precedes and guides experimental assays, saving significant time and resources.

The process typically involves two main strategies: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): This method leverages the knowledge of other molecules known to be active against a particular target. It is based on the principle that structurally similar molecules are likely to have similar biological activities. If a set of molecules active against a certain receptor is known, a computational model or pharmacophore can be developed. This model, which defines the essential steric and electronic features required for binding, can then be used to screen databases for other compounds that fit the model, such as this compound.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a potential protein target is known, typically from X-ray crystallography or NMR spectroscopy, SBVS can be employed. This technique, often referred to as molecular docking, simulates the interaction between a small molecule (the ligand, e.g., this compound) and the binding site of a protein (the receptor). The simulation calculates the most likely conformation of the ligand within the binding site and estimates the binding affinity, usually represented by a docking score. By screening a library of compounds against a specific target, those with the best scores can be prioritized for further experimental testing.

For this compound, researchers can utilize SBVS to screen it against a panel of known protein targets associated with diseases like cancer or infectious diseases. For instance, the compound could be docked against the active sites of key enzymes involved in bacterial cell wall synthesis or proteins critical for cancer cell proliferation. The results of such computational experiments are typically presented in data tables that rank potential targets based on predicted binding affinities.

While specific, comprehensive virtual screening studies focused solely on identifying novel targets for this compound are not extensively detailed in publicly available literature, the methodology remains a cornerstone of modern medicinal chemistry for exploring the therapeutic potential of novel compounds. The hypothetical data below illustrates how findings from a virtual screening study for this compound might be presented.

Table 1: Hypothetical Results of a Structure-Based Virtual Screening for this compound Against Potential Anticancer Targets

This table represents a hypothetical outcome of a molecular docking study where this compound was screened against a panel of well-known protein targets implicated in cancer. The docking score is a measure of the predicted binding affinity, with more negative values typically indicating a stronger interaction.

| Protein Target | PDB ID | Function | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Cell signaling, proliferation | -8.5 | Met793, Lys745, Asp855 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | Angiogenesis | -8.2 | Cys919, Asp1046, Glu885 |

| B-cell lymphoma 2 (Bcl-2) | 2W3L | Apoptosis regulation | -7.9 | Arg146, Phe105, Tyr101 |

| Cyclin-dependent kinase 2 (CDK2) | 1HCK | Cell cycle regulation | -7.6 | Leu83, Lys33, Asp145 |

| Tyrosine-protein kinase ABL1 (Abl) | 2HYY | Signal transduction | -9.1 | Met318, Thr315, Phe382 |

The insights gained from such virtual screening studies are invaluable. They provide a rational basis for selecting which biological assays to perform next, thereby accelerating the process of validating the therapeutic potential and mechanism of action of compounds like this compound.

Structure Activity Relationship Sar Studies of Nitroquinolin 4 Ol Derivatives

Systematic Investigation of the Impact of Nitro Group Position and Substituents on Biological Activity

Research has shown that the specific placement of the nitro group can lead to substantial differences in activity. For instance, in some heterocyclic systems, derivatives with a nitro group at the 5-position of an imidazole (B134444) ring were found to be significantly less active than their 4-nitroimidazole (B12731) counterparts. nih.gov Conversely, in other contexts, such as certain chalcones, a nitro group at the para position of a phenyl ring was associated with notable biological effects. mdpi.com

The introduction of a nitro group can also impact the acidity of nearby functional groups, which in turn affects the molecule's chelating ability. For example, a nitro group in the para-position to a hydroxyl group can enhance the acidity of the hydroxyl group, thereby improving its metal-chelating properties. researchgate.net This modulation of electronic properties and reactivity is a key factor in the biological profile of these compounds.

Systematic studies comparing isomers with the nitro group at different positions on the quinoline (B57606) ring are essential to delineate a clear SAR. For example, comparing the activity of 5-nitroquinolin-4-ol with 6-nitroquinolin-4-ol, 7-nitroquinolin-4-ol, and 8-nitroquinolin-4-ol would provide direct evidence of the positional influence of the nitro group.

Elucidation of the Role of the Hydroxyl Group in Biological Efficacy and Metal Chelation Properties

The hydroxyl (-OH) group at the 4-position of the quinoline ring is a crucial functional group that significantly contributes to the biological efficacy and chemical properties of these compounds. wisdomlib.org Its presence is often essential for the molecule's ability to interact with biological targets through hydrogen bonding. wisdomlib.org

One of the most significant roles of the hydroxyl group in quinolin-4-ol derivatives is its participation in metal chelation. researchgate.nettandfonline.com The hydroxyl group, in concert with the quinoline nitrogen, can form stable complexes with various metal ions. researchgate.nettandfonline.com This chelation ability is often linked to the antimicrobial and anticancer activities of these compounds. researchgate.nettandfonline.com For instance, the antimicrobial efficacy of some 8-hydroxyquinoline (B1678124) derivatives is attributed to their ability to chelate divalent cations that are essential for pathogen survival. researchgate.net

The position of the hydroxyl group is critical. Studies on hydroxyquinolines have shown that compounds with a hydroxyl group at the C-8 position exhibit potent inhibitory activity against certain bacteria, while isomers with the hydroxyl group at the C-2, C-4, or C-6 positions showed no such activity. nih.gov This highlights the specific geometric arrangement required for effective biological interaction and metal chelation. The hydroxyl group also plays a role in the molecular recognition of carbohydrates, suggesting potential applications as artificial carbohydrate receptors. nih.gov

Analysis of the Influence of Substituents on the Quinoline Ring System on Pharmacological Profile

Beyond the essential nitro and hydroxyl groups, the introduction of other substituents onto the quinoline ring system can profoundly modulate the pharmacological profile of this compound derivatives. These modifications can alter the compound's lipophilicity, electronic distribution, steric properties, and ultimately, its interaction with biological targets.

For example, the introduction of a halogen atom, such as fluorine, at specific positions on the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org Similarly, the presence of a hydroxyl or methoxy (B1213986) group at the 7-position can improve antitumor activity. orientjchem.org The introduction of a hydrophobic alkyl chain can also enhance anticancer activity by improving the compound's binding affinity to its target receptor. orientjchem.org

The nature and position of these substituents are critical. In a series of 2-styryl-8-hydroxy quinolines, derivatives bearing an electron-withdrawing bromine substituent on the styryl ring exhibited the highest cytotoxicity. acs.org In contrast, derivatives with methoxy and methylthio groups were less active. acs.org This underscores the importance of electronic effects in determining biological activity.

The following table summarizes the observed effects of various substituents on the quinoline ring on biological activity:

| Substituent | Position | Observed Effect on Biological Activity | Reference |

| Fluorine | 6 | Enhanced antibacterial activity | orientjchem.org |

| Hydroxyl | 7 | Improved antitumor activity | orientjchem.org |

| Methoxy | 7 | Improved antitumor activity | orientjchem.org |

| Alkyl chain | - | Enhanced anticancer activity | orientjchem.org |

| Bromine (on styryl ring) | - | Enhanced cytotoxicity | acs.org |

| Methoxy (on styryl ring) | - | Reduced cytotoxicity | acs.org |

| Methylthio (on styryl ring) | - | Reduced cytotoxicity | acs.org |

Principles for Rational Design of Analogs with Enhanced Potency and Specificity

The rational design of new this compound analogs with improved potency and specificity is guided by the SAR data obtained from systematic studies. The goal is to modify the lead compound structure to optimize its interactions with the desired biological target while minimizing off-target effects. plos.orgplos.org

Key principles for the rational design of these analogs include:

Optimizing Metal Chelation: Fine-tuning the electronic properties of the quinoline ring through the introduction of electron-donating or electron-withdrawing groups can modulate the metal-chelating ability, which is often linked to biological activity. researchgate.net

Modulating Lipophilicity: Adjusting the lipophilicity of the molecule by adding or removing hydrophobic or hydrophilic groups can improve its pharmacokinetic properties, such as membrane permeability and distribution. mdpi.com

Introducing Target-Specific Moieties: Incorporating functional groups that are known to interact with specific residues in the binding site of the target protein can enhance binding affinity and selectivity. plos.org

Steric Modifications: Altering the size and shape of the molecule can improve its fit within the target's binding pocket, leading to enhanced potency. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or metabolic stability.

For example, if a particular pocket in the target enzyme is hydrophobic, introducing a lipophilic substituent on the quinoline ring could enhance binding. Conversely, if a hydrogen bond donor is required for interaction, the introduction of a hydroxyl or amino group at an appropriate position could be beneficial.

Computational Approaches for SAR Modeling and Prediction

Computational methods play an increasingly vital role in modern drug discovery and are particularly useful for elucidating SAR and guiding the design of new compounds. nih.govresearchgate.netnih.gov These approaches can provide valuable insights into the three-dimensional interactions between a ligand and its target, and can be used to predict the activity of virtual compounds before they are synthesized.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational SAR analysis. mdpi.comufv.brnih.govnih.gov QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). ufv.br By developing a robust QSAR model for nitroquinolin-4-ol derivatives, it is possible to predict the activity of new, unsynthesized analogs. ufv.brrsc.org

Molecular Docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. nih.govuneb.br This technique can help to visualize the binding mode of this compound derivatives and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for activity. researchgate.net

Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for biological activity. nih.gov This model can then be used to screen virtual libraries of compounds to identify new potential hits.

Molecular Dynamics (MD) Simulations can provide a more dynamic picture of the ligand-target interaction, taking into account the flexibility of both the ligand and the protein. nih.gov This can reveal important information about the stability of the complex and the role of water molecules in the binding site.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and providing a deeper understanding of the molecular basis of their activity.

Emerging Research Directions and Future Perspectives for 5 Nitroquinolin 4 Ol

Exploration of Novel and Sustainable Synthetic Routes

The classical synthesis of quinolin-4-ol derivatives, such as the Conrad-Limpach or Gould-Jacobs reactions, often relies on high temperatures, harsh acidic or basic conditions, and multi-step procedures with moderate yields. Future research is pivoting towards the development of more efficient, economical, and environmentally benign synthetic strategies.

Key areas of exploration include:

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), leading to enhanced safety, higher yields, and improved purity. The synthesis of 5-Nitroquinolin-4-ol in a microreactor system could enable rapid optimization and scalable production while minimizing solvent waste and exposure to hazardous intermediates.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times from hours to minutes by facilitating efficient and uniform heating. Applying MAOS to the cyclization step in the synthesis of the this compound core could significantly improve throughput and energy efficiency compared to conventional thermal methods.

Catalytic C-H Activation/Functionalization: A paradigm-shifting approach would involve the direct nitration of a pre-formed quinolin-4-ol core via late-stage C-H functionalization. This strategy avoids carrying the sensitive nitro group through multiple synthetic steps and represents a highly atom-economical route. Research into regioselective transition-metal catalysts (e.g., Palladium, Rhodium) capable of directing nitration specifically to the C5-position is a critical future goal.

Biocatalysis: The use of engineered enzymes, such as nitroreductases or oxygenases, could offer unparalleled selectivity under mild, aqueous conditions. A prospective biocatalytic route might involve the enzymatic conversion of a quinoline (B57606) precursor to quinolin-4-ol, followed by a regioselective enzymatic nitration step, completely aligning with the principles of green chemistry.

Table 6.1.1: Comparative Analysis of Synthetic Methodologies for Quinolin-4-ol Scaffolds

| Method | Principle | Typical Conditions | Key Advantages | Future Research Focus |

|---|---|---|---|---|

| Classical (e.g., Conrad-Limpach) | Thermal cyclization of anilines and β-ketoesters. | High temperatures (>250°C), multi-step. | Well-established, access to diverse analogs. | Improving yields and reducing harshness. |

| Flow Chemistry | Continuous reaction in microreactors. | Precisely controlled T/P, short residence times. | Scalability, safety, high reproducibility, automation. | Development of integrated multi-step flow syntheses. |

| Microwave-Assisted Synthesis | Dielectric heating via microwave irradiation. | Sealed vessel, rapid heating cycles. | Drastic reduction in reaction time, improved yields. | Application to challenging cyclization and nitration steps. |

| C-H Activation | Direct functionalization of a C-H bond. | Transition-metal catalysis (e.g., Pd, Rh). | High atom economy, late-stage functionalization. | Achieving high regioselectivity for C5-nitration. |

| Biocatalysis | Enzyme-mediated chemical transformation. | Aqueous media, ambient temperature/pressure. | Exceptional selectivity, sustainability, minimal waste. | Discovery and engineering of suitable enzymes. |

Advanced Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Levels

Understanding how this compound exerts its biological effects is paramount for its rational development. The presence of the planar quinoline ring and the electron-withdrawing nitro group suggests several potential mechanisms of action that warrant deep investigation using cutting-edge techniques.

Future research will focus on:

Identifying Direct Binding Partners: Techniques like Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS) can identify the specific proteins that this compound directly binds to within a native cellular environment.

Structural Biology of Interactions: If a protein target is identified, determining the high-resolution structure of the this compound-protein complex using X-ray crystallography or cryo-electron microscopy (cryo-EM) will be crucial. This will reveal the precise binding mode and the key molecular interactions (hydrogen bonds, π-stacking) that drive affinity and selectivity.

Investigating DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the quinoline core is a classic DNA intercalator motif. Advanced biophysical techniques, such as single-molecule FRET (smFRET) and atomic force microscopy (AFM), can visualize and quantify the compound's interaction with DNA in real-time and assess its impact on DNA topology and the function of enzymes like DNA topoisomerases.

Probing Redox Cycling: The nitroaromatic moiety is susceptible to enzymatic reduction within cells, potentially leading to the formation of a nitroso or hydroxylamine (B1172632) intermediate and the generation of reactive oxygen species (ROS). Future studies will employ sophisticated fluorescent probes for ROS and reactive nitrogen species (RNS), coupled with Seahorse metabolic analysis, to quantify the compound's impact on cellular redox homeostasis and mitochondrial function.

Development of Hybrid Molecules and Conjugates for Targeted Delivery or Multitargeting

A powerful strategy in modern drug discovery is to modify a bioactive core to enhance its properties. This compound serves as an excellent starting scaffold for the creation of hybrid molecules designed for precision medicine.

Emerging directions include:

Targeted Delivery Conjugates: By attaching this compound to a targeting ligand via a chemical linker, the molecule can be selectively delivered to specific cell types, minimizing off-target effects. Examples include Small Molecule-Drug Conjugates (SMDCs) where the targeting ligand is a small molecule (e.g., Folic acid to target folate receptor-overexpressing cancer cells) or peptide-drug conjugates using peptides like RGD that target integrins.

Dual-Pharmacophore Hybrids: This approach involves covalently linking this compound with another distinct pharmacophore to create a single molecule that can engage multiple biological targets simultaneously. This can lead to synergistic effects or help overcome drug resistance. A potential hybrid could combine the this compound core with a known kinase inhibitor or a histone deacetylase (HDAC) inhibitor.

Prodrug Strategies: The 4-hydroxyl group is an ideal handle for creating prodrugs. Esterification or etherification with a group that is cleaved by a specific enzyme (e.g., an esterase) abundant in the target tissue can ensure that the active this compound is released only where it is needed.

Table 6.3.1: Strategies for Hybrid Molecule and Conjugate Development with this compound

| Conjugate Type | Targeting Strategy / Second Pharmacophore | Potential Application | Rationale |

|---|---|---|---|

| Small Molecule-Drug Conjugate (SMDC) | Conjugation to Folic Acid | Targeted chemotherapy for folate receptor-positive cancers (e.g., ovarian, lung). | Increases drug accumulation in tumor cells while sparing healthy tissues. |

| Peptide-Drug Conjugate (PDC) | Conjugation to an RGD peptide | Anti-angiogenic or anti-metastatic therapy. | Targets αvβ3 integrins, which are overexpressed on endothelial cells of tumor vasculature. |

| Dual-Pharmacophore Hybrid | Hybridization with a Histone Deacetylase (HDAC) inhibitor. | Synergistic anticancer therapy. | Combines potential DNA damage (from quinoline) with epigenetic modulation (from HDACi). |

| Enzyme-Activatable Prodrug | Esterification of the 4-hydroxyl group. | Tumor-selective drug activation. | The ester is cleaved by tumor-specific esterases, releasing the active drug locally. |

Application of this compound and its Derivatives as Chemical Probes for Biological Systems

Beyond therapeutic potential, this compound can be repurposed as a sophisticated chemical tool to probe and visualize complex biological processes. By appending specific functional moieties, the core scaffold can be transformed into a powerful research instrument.

Future applications in this domain include:

Fluorescent Probes for Cellular Imaging: Attaching a fluorophore (e.g., BODIPY, Fluorescein) to a non-critical position on the this compound molecule would create a fluorescent probe. This would allow researchers to use high-resolution fluorescence microscopy to track the compound's uptake, subcellular localization (e.g., nucleus vs. cytoplasm), and dynamics within living cells.

Affinity-Based Probes for Target Identification: Synthesizing a derivative with an affinity tag, such as Biotin, would enable "pull-down" experiments. After treating cell lysates with the biotinylated probe, the probe and its bound protein targets can be captured using streptavidin-coated beads. The captured proteins are then identified by mass spectrometry, providing an unbiased method for target discovery.

Photoaffinity Labeling Probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) creates a probe that, upon UV irradiation, forms a covalent bond with its direct binding partner. This technique provides definitive proof of a direct physical interaction and can map the precise binding site on the target protein.

Table 6.4.1: Applications of this compound-Based Chemical Probes

| Probe Type | Required Modification | Intended Use / Technique | Key Information Gained |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., BODIPY). | Confocal Microscopy, Super-Resolution Microscopy. | Subcellular localization, uptake kinetics, real-time tracking in live cells. |

| Affinity Probe | Covalent attachment of an affinity tag (e.g., Biotin). | Affinity Purification-Mass Spectrometry (AP-MS). | Unbiased identification of direct and indirect protein binding partners. |

| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., Diazirine). | Photoaffinity Labeling coupled with Mass Spectrometry. | Irreversible covalent labeling of the direct target protein; mapping of the binding site. |

Integration of Multi-Omics Data with Computational Predictions for Comprehensive Understanding

To build a holistic picture of the effects of this compound, future research must move beyond single-endpoint assays and embrace a systems biology approach. This involves integrating large-scale experimental data with powerful computational modeling.

This integrated strategy will involve:

Multi-Omics Profiling: Systematically analyzing the global changes in a biological system upon treatment with this compound. This includes:

Transcriptomics (RNA-seq): To identify all genes whose expression is altered.

Proteomics (LC-MS/MS): To quantify changes in the levels of thousands of proteins.

Metabolomics (GC-MS/LC-MS): To map the perturbations in metabolic pathways.

Computational Modeling and Simulation: Using the multi-omics data to inform and validate computational predictions.

Molecular Docking and Dynamics: Simulating the interaction of this compound with potential protein targets (identified via omics or other methods) to predict binding affinity and stability.

Pathway and Network Analysis: Using bioinformatics tools to map the omics data onto known biological pathways (e.g., KEGG, Reactome) to reveal which cellular processes are most significantly affected.

Quantitative Structure-Activity Relationship (QSAR): Building predictive models that correlate the structural features of this compound derivatives with their biological activity, guiding the design of more potent and selective analogs.

This synergistic approach allows for the generation of testable hypotheses, the identification of unexpected off-target effects, and a comprehensive understanding of the compound's mechanism of action from the molecular to the systems level.

Investigating Resistance Mechanisms and Strategies for Overcoming Them

For any bioactive compound with therapeutic potential, the emergence of resistance is a significant challenge. Proactively investigating and understanding how cells might become resistant to this compound is a critical future research direction.

Key areas of investigation will be:

Identification of Resistance Mechanisms: Resistance can arise through various means. Future research will use techniques like long-term cell culture under selective pressure to generate resistant cell lines. Whole-genome sequencing of these lines can then pinpoint the genetic basis of resistance, such as:

Target Mutation: A mutation in the target protein that prevents the compound from binding.

Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) that actively pump the compound out of the cell.

Metabolic Inactivation: Increased expression of enzymes (e.g., specific nitroreductases or conjugating enzymes like glutathione (B108866) S-transferases) that metabolize and inactivate this compound.

Bypass Pathway Activation: Activation of parallel signaling pathways that compensate for the function inhibited by the compound.

Strategies to Overcome Resistance: Once resistance mechanisms are understood, rational strategies can be designed to circumvent them. This includes:

Combination Therapy: Co-administering this compound with an inhibitor of the resistance mechanism, such as using Verapamil to block ABC transporter-mediated efflux.

Rational Derivative Design: Synthesizing next-generation analogs of this compound that are designed to bind to the mutated target or are poor substrates for the inactivating enzymes or efflux pumps.

Multi-Targeting Approaches: Developing hybrid molecules (as described in 6.3) that simultaneously inhibit the primary target and a key node in a resistance pathway.

Table 6.6.1: Overview of Potential Resistance Mechanisms and Counter-Strategies

| Resistance Mechanism | Molecular Basis | Investigative Approach | Potential Counter-Strategy |

|---|---|---|---|

| Target Alteration | Point mutation or altered expression of the direct protein target. | Target gene sequencing in resistant cells; CETSA. | Design of next-generation derivatives with activity against the mutated target. |

| Increased Drug Efflux | Upregulation of ABC transporter proteins (e.g., P-glycoprotein). | qPCR/Western blot for transporters; cellular accumulation assays. | Combination therapy with an efflux pump inhibitor (e.g., Verapamil). |

| Metabolic Inactivation | Increased activity of drug-metabolizing enzymes (e.g., nitroreductases). | Metabolite profiling (LC-MS); proteomics to identify enzymes. | Design of analogs with metabolically stable groups; pro-drug strategies. |

| Bypass Pathway Activation | Upregulation of a compensatory signaling pathway. | Multi-omics analysis (RNA-seq, proteomics) to identify altered pathways. | Combination therapy with an inhibitor of the bypass pathway. |

Q & A

Q. What synthetic routes are commonly employed for 5-Nitroquinolin-4-ol, and how is reaction progress optimized?

The synthesis of this compound typically involves nitration or functional group interconversion on a quinoline backbone. Oxidation using agents like potassium permanganate (for nitro group introduction) and reduction with sodium borohydride (for stabilizing intermediates) are critical steps . Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation and final product purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural elucidation. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, as demonstrated in quality control protocols for related nitroquinoline derivatives .

Q. What are the key safety protocols for handling this compound in laboratory environments?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work under a fume hood to avoid inhalation of dust or vapors. Avoid contact with oxidizers due to potential decomposition into hazardous nitrogen oxides . Store at -20°C in airtight containers to prevent degradation .

Q. How should researchers determine the solubility profile of this compound for in vitro assays?

Test solubility in polar aprotic solvents (e.g., DMSO) and aqueous buffers at physiological pH. Conduct serial dilutions to identify optimal concentrations for biological assays, ensuring solvent concentrations remain below cytotoxic thresholds (<1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the anticancer properties of this compound derivatives?

Introduce substituents at positions 2, 6, or 8 of the quinoline ring and evaluate cytotoxicity via MTT assays. Compare results with structurally similar compounds (e.g., 6-chloro-2-phenylquinolin-4-ol) to identify pharmacophores critical for activity . Computational docking studies can predict binding affinities to cancer targets like topoisomerases .

Q. What methodologies address discrepancies in reported biological activity data for this compound across studies?

Perform meta-analysis to identify variables (e.g., cell line heterogeneity, assay conditions). Validate findings through orthogonal assays (e.g., Western blotting alongside viability assays) and replicate experiments in independent labs .

Q. What experimental approaches are recommended to investigate the redox-dependent mechanisms of this compound in cellular systems?